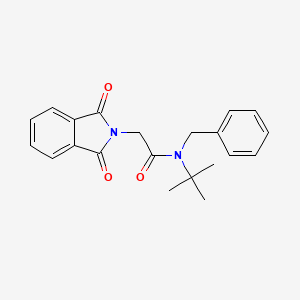![molecular formula C9H6F3NO6S B3699336 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid](/img/structure/B3699336.png)
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid
描述
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonylacetic acid moiety, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)phenylacetic acid, followed by sulfonylation to introduce the sulfonylacetic acid group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to various targets. The sulfonylacetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 4-hydroxy-3-nitrobenzotrifluoride
- 2-nitro-4-trifluoromethylphenoxypropionic acid
Uniqueness
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic Acid is unique due to the combination of its nitro, trifluoromethyl, and sulfonylacetic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO6S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)20(18,19)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFDGCCATHSCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-1-cyclohexyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3699257.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3699262.png)
![N~2~-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3699265.png)
![(5Z)-5-{[2-(4-BENZYLPIPERIDIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3699267.png)
![2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B3699274.png)
![N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B3699290.png)
![N~2~-(2-methoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3699295.png)

![ethyl [(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetate](/img/structure/B3699313.png)
![(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3699331.png)
![1,3-diethyl-5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3699333.png)
![1-(2-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3699350.png)
![2-(2-furyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3699356.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3699361.png)
